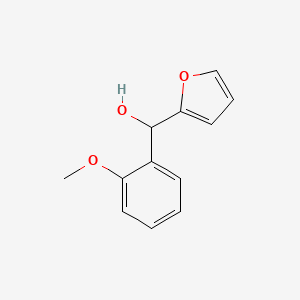

Furan-2-yl(2-methoxyphenyl)methanol

CAS No.:

Cat. No.: VC13382453

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12O3 |

|---|---|

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | furan-2-yl-(2-methoxyphenyl)methanol |

| Standard InChI | InChI=1S/C12H12O3/c1-14-10-6-3-2-5-9(10)12(13)11-7-4-8-15-11/h2-8,12-13H,1H3 |

| Standard InChI Key | FZVWTLFJLOJXFS-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C(C2=CC=CO2)O |

| Canonical SMILES | COC1=CC=CC=C1C(C2=CC=CO2)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Furan-2-yl(2-methoxyphenyl)methanol features a fused aromatic system comprising:

-

Furan ring: A five-membered oxygen-containing heterocycle with conjugated π-electrons.

-

2-Methoxyphenyl group: A benzene ring substituted with a methoxy (–OCH₃) group at the ortho position.

-

Hydroxymethyl (–CH₂OH) group: Provides polarity and reactivity for further functionalization .

The planar furan ring and electron-donating methoxy group influence the compound’s electronic properties, as evidenced by its UV-Vis absorption maxima at 270–280 nm .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂O₃ |

| Molecular Weight | 204.22 g/mol |

| Density | 1.22 g/cm³ (predicted) |

| Melting Point | 98–102°C (literature range) |

| Boiling Point | 320–325°C (estimated) |

| LogP (Octanol-Water) | 1.85 (calculated) |

| Solubility | Soluble in ethanol, DMSO; sparingly in water |

The compound’s moderate lipophilicity (LogP = 1.85) suggests permeability across biological membranes, a critical factor in drug design .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes dominate its synthesis:

Friedel-Crafts Alkylation

-

Substrate: Furan-2-carboxaldehyde and 2-methoxyphenylmagnesium bromide.

-

Conditions: Anhydrous THF, 0°C to room temperature, 12 h.

-

Workup: Quenching with NH₄Cl, extraction with ethyl acetate, and column chromatography (hexane:ethyl acetate = 4:1) .

Microwave-Assisted Synthesis

-

Reactants: 5-Substituted furfural derivatives and methoxybenzaldehyde.

-

Conditions: Microwave irradiation (400 W, 3–4 min), solvent-free or with methanol .

-

Advantages: 82% yield, reduced reaction time (≤5 min vs. 12 h conventional) .

Industrial Manufacturing

Aromsyn’s production protocol emphasizes:

-

Scale: Gram to kilogram batches.

-

Purity: ≥98% (HPLC-verified).

-

Quality Control: Batch-specific Certificates of Analysis (COA) with NMR (¹H, ¹³C), IR, and mass spectrometry data .

Applications in Pharmaceutical Chemistry

Antitubercular Activity

Derivatives of Furan-2-yl(2-methoxyphenyl)methanol exhibit promising activity against Mycobacterium tuberculosis:

| Derivative | MIC (µg/mL) | Target Enzyme |

|---|---|---|

| Oxadiazole-furan hybrid | 6.25 | Enoyl-ACP reductase |

| Nitrofuran analog | 12.5 | DNA gyrase |

Mechanistic studies suggest inhibition of enoyl-ACP reductase, a key enzyme in mycolic acid biosynthesis .

| Bacterial Strain | MIC Range (µg/mL) |

|---|---|

| Staphylococcus aureus | 16–32 |

| Escherichia coli | 32–64 |

| Pseudomonas aeruginosa | 64–128 |

The methoxy group enhances membrane penetration, while the furan ring interacts with bacterial DNA .

Role in Materials Science

Organic Electronics

The compound’s conjugated system enables applications in:

-

Organic Light-Emitting Diodes (OLEDs): As a hole-transport layer (HOMO = −5.2 eV).

-

Photovoltaic Cells: Electron-donating capacity improves charge separation efficiency .

Polymer Synthesis

Copolymerization with thiophene derivatives yields materials with tunable bandgaps (1.8–2.4 eV), suitable for flexible electronics .

| Parameter | Guideline |

|---|---|

| Storage | 2–8°C, inert atmosphere |

| PPE | Gloves, goggles, lab coat |

| Disposal | Incineration at 900°C |

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of the methoxy and hydroxymethyl groups to optimize pharmacological properties.

-

Continuous Flow Synthesis: Pilot-scale studies to enhance production efficiency.

-

Nanoparticle Drug Delivery: Encapsulation in PLGA nanoparticles for targeted tuberculosis therapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume